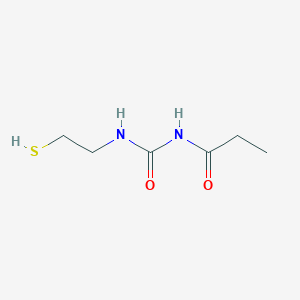
1-Propanoyl-3-(2-mercaptoethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanoyl-3-(2-mercaptoethyl)urea, also known as thioacetazone, is a synthetic organic compound with the molecular formula C5H10N2OS. It was first synthesized in 1937 by British chemist John Monteath Robertson. Thioacetazone has been used as an anti-tuberculosis drug in the past, but due to its side effects, it is no longer used for this purpose. However, thioacetazone has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of 1-Propanoyl-3-(2-mercaptoethyl)ureae is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. Thioacetazone has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. It is believed to do so by inhibiting the synthesis of mycolic acid, a component of the bacterial cell wall.
生化学的および生理学的効果
Thioacetazone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungi and viruses by interfering with their metabolic processes. Thioacetazone has been shown to have insecticidal properties and can be used as a pesticide.
実験室実験の利点と制限
Thioacetazone has several advantages for laboratory experiments. It is relatively simple and inexpensive to synthesize, making it an attractive compound for research purposes. It has been extensively studied for its potential applications in various fields, which means that there is a wealth of scientific literature available on the compound. However, 1-Propanoyl-3-(2-mercaptoethyl)ureae has several limitations for laboratory experiments. It has been shown to have toxic side effects in humans, which means that it cannot be used for certain applications. It is also unstable in the presence of light and air, which means that it must be stored and handled carefully.
将来の方向性
There are several future directions for research on 1-Propanoyl-3-(2-mercaptoethyl)ureae. In medicine, 1-Propanoyl-3-(2-mercaptoethyl)ureae could be further studied for its potential use as an anticancer drug. It could also be studied for its potential use in the treatment of fungal and viral infections. In agriculture, 1-Propanoyl-3-(2-mercaptoethyl)ureae could be further studied for its potential use as a pesticide. In material science, 1-Propanoyl-3-(2-mercaptoethyl)ureae could be studied for its potential use in the synthesis of metal nanoparticles. Overall, 1-Propanoyl-3-(2-mercaptoethyl)ureae is a versatile compound with many potential applications, and further research is needed to fully understand its properties and potential uses.
合成法
Thioacetazone can be synthesized by the reaction of thiosemicarbazide with acetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with propanoyl chloride to obtain 1-Propanoyl-3-(2-mercaptoethyl)urea. The synthesis of 1-Propanoyl-3-(2-mercaptoethyl)ureae is relatively simple and inexpensive, making it an attractive compound for research purposes.
科学的研究の応用
Thioacetazone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-Propanoyl-3-(2-mercaptoethyl)ureae has been shown to have antifungal and antiviral properties. It has also been studied for its potential use as an anticancer drug. In agriculture, 1-Propanoyl-3-(2-mercaptoethyl)ureae has been shown to have insecticidal properties and can be used as a pesticide. In material science, 1-Propanoyl-3-(2-mercaptoethyl)ureae has been studied for its potential use in the synthesis of metal nanoparticles.
特性
CAS番号 |
111278-19-4 |
|---|---|
製品名 |
1-Propanoyl-3-(2-mercaptoethyl)urea |
分子式 |
C6H12N2O2S |
分子量 |
176.24 g/mol |
IUPAC名 |
N-(2-sulfanylethylcarbamoyl)propanamide |
InChI |
InChI=1S/C6H12N2O2S/c1-2-5(9)8-6(10)7-3-4-11/h11H,2-4H2,1H3,(H2,7,8,9,10) |
InChIキー |
VPTXEJMUNDFZFF-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=O)NCCS |
正規SMILES |
CCC(=O)NC(=O)NCCS |
同義語 |
Propanamide, N-[[(2-mercaptoethyl)amino]carbonyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



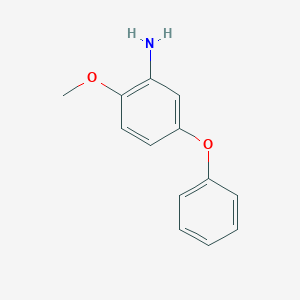
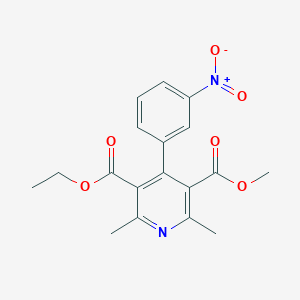

![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
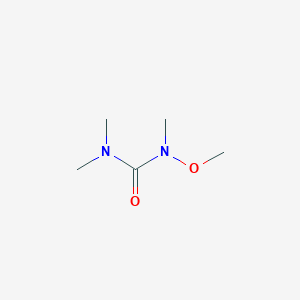
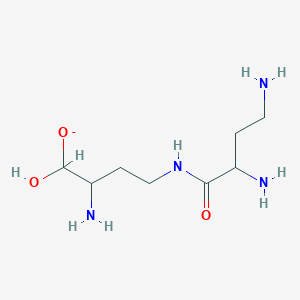
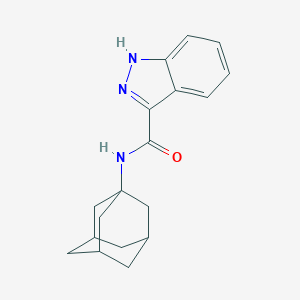

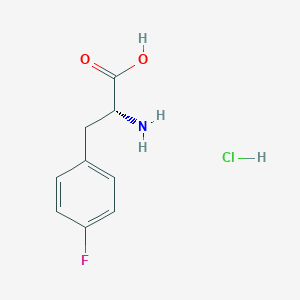
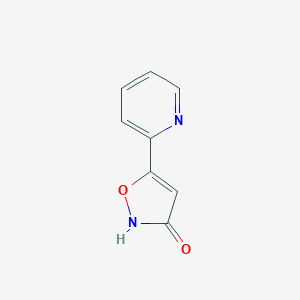
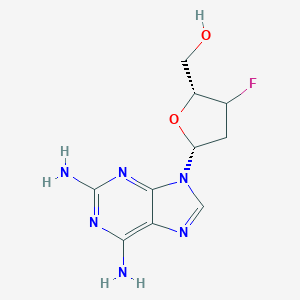
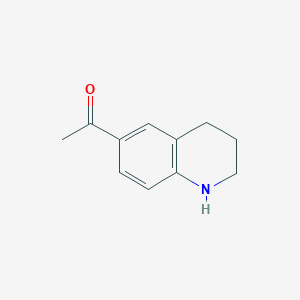
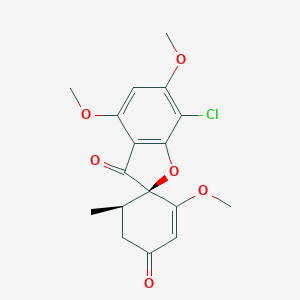
![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)